

An In-depth Technical Guide to 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-methyl-1-butanol

Cat. No.: B1278293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-2-methyl-1-butanol**, a key chiral building block in the synthesis of pharmaceuticals. This document details its chemical and physical properties, outlines a plausible synthetic protocol, discusses its primary applications in drug development, and provides expected spectral data for characterization.

Chemical Identity and Properties

4-Amino-2-methyl-1-butanol is a chiral amino alcohol. The racemic mixture and its individual enantiomers are valuable in organic synthesis. The (R)-enantiomer is of particular interest in the synthesis of specific antiviral agents.

Table 1: Physicochemical Properties of **4-Amino-2-methyl-1-butanol**

Property	Value	Reference
IUPAC Name	4-amino-2-methylbutan-1-ol	[1]
(2R)-4-amino-2-methylbutan-1-ol	[2]	
CAS Number	44565-27-7 (racemate)	[1] [3]
88390-32-3 ((R)-enantiomer)	[2] [4]	
Molecular Formula	C ₅ H ₁₃ NO	[1] [3] [4]
Molecular Weight	103.16 g/mol	[1] [3]
Appearance	Colorless to light yellow clear liquid	[4]
Boiling Point	80 °C @ 1.8 mmHg	[4]
Density	0.94 g/mL	[4]
Refractive Index (n _{20D})	1.46	[4]
Specific Rotation ([α] _{20D})	+14° to +15° (neat, for (R)-enantiomer)	[4]

Synthesis of 4-Amino-2-methyl-1-butanol

While multiple synthetic routes to chiral amino alcohols exist, a common and effective strategy involves the reduction of a corresponding amino acid or a derivative. Below is a representative experimental protocol for the synthesis of (R)-4-Amino-2-methyl-1-butanol starting from (R)-3-methyl-4-aminobutanoic acid. This method is illustrative of a plausible synthetic pathway that a researcher could develop.

Experimental Protocol: Reduction of (R)-3-methyl-4-aminobutanoic acid

Objective: To synthesize (R)-4-Amino-2-methyl-1-butanol via the reduction of the corresponding carboxylic acid.

Materials:

- (R)-3-methyl-4-aminobutanoic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Sodium sulfate (Na_2SO_4), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Sodium hydroxide (NaOH), 1 M solution
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- A solution of (R)-3-methyl-4-aminobutanoic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled to 0 °C in an ice bath.
- A solution of lithium aluminum hydride (LiAlH_4) (approximately 2-3 equivalents) in anhydrous THF is added dropwise to the stirred solution of the amino acid. Caution: LiAlH_4 reacts violently with water. All reagents and glassware must be scrupulously dry. The addition should be performed slowly to control the exothermic reaction and hydrogen gas evolution.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method.
- The reaction mixture is then cooled to 0 °C, and the excess LiAlH_4 is quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of NaOH, and then more water. This is typically done following a standard procedure (e.g., Fieser workup) to produce a granular precipitate of aluminum salts.

- The resulting slurry is filtered, and the solid residue is washed with additional THF or diethyl ether.
- The combined organic filtrates are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude (R)-4-Amino-2-methyl-1-butanol can be purified by vacuum distillation to afford a colorless liquid.

Expected Outcome: The procedure is expected to yield the target amino alcohol with high purity. The stereochemistry is retained during the reduction of the carboxylic acid.

Applications in Drug Development

4-Amino-2-methyl-1-butanol, particularly its (R)-enantiomer, is a crucial intermediate in the synthesis of the antiviral drug Famciclovir. Famciclovir is a prodrug of Penciclovir, which is effective against herpes viruses. The chiral side chain derived from (R)-4-Amino-2-methyl-1-butanol is essential for the biological activity of the final drug molecule.

The synthesis involves the coupling of the amino alcohol with a purine derivative, followed by functional group manipulations to yield the final active pharmaceutical ingredient (API).

Logical Relationship: Role in Famciclovir Synthesis

The following diagram illustrates the logical flow of how **4-Amino-2-methyl-1-butanol** serves as a building block in a generalized synthetic pathway for Famciclovir.

[Click to download full resolution via product page](#)

Caption: Logical flow of Famciclovir synthesis.

Spectral Data and Characterization

While a comprehensive public database of spectra for **4-Amino-2-methyl-1-butanol** is not readily available, the following section details the expected spectral characteristics based on its molecular structure. These predictions are valuable for researchers in confirming the identity and purity of the synthesized compound.

Table 2: Expected Spectral Data for **4-Amino-2-methyl-1-butanol**

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- -OH and -NH₂ protons: Broad singlets, chemical shift dependent on solvent and concentration. Integrates to 3 protons total.- -CH₂-OH protons: A doublet of doublets or multiplet adjacent to the chiral center.- -CH(CH₃)- proton: A multiplet, coupled to the adjacent methylene and methyl protons.- -CH₂-CH₂-NH₂ protons: Two distinct multiplets.- -CH₃ protons: A doublet, coupled to the adjacent methine proton.
¹³ C NMR	<ul style="list-style-type: none">- C1 (-CH₂OH): ~65-70 ppm- C2 (-CH(CH₃)-): ~35-40 ppm- C3 (-CH₂-): ~30-35 ppm- C4 (-CH₂NH₂): ~40-45 ppm- -CH₃: ~15-20 ppm
IR Spectroscopy	<ul style="list-style-type: none">- O-H stretch: Broad peak around 3300-3400 cm⁻¹ (alcohol).- N-H stretch: Two sharp peaks (primary amine) around 3300-3500 cm⁻¹, may overlap with O-H stretch.- C-H stretch: Peaks just below 3000 cm⁻¹ (aliphatic).- N-H bend: ~1600 cm⁻¹.- C-O stretch: ~1050 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): m/z = 103. May be of low intensity.- Alpha-cleavage: Loss of the largest alkyl group attached to the carbon bearing the nitrogen is a common fragmentation pathway for amines.^[5] Another likely fragmentation is the loss of a CH₂OH radical (M-31) from the alcohol end.

Safety and Handling

4-Amino-2-methyl-1-butanol is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be used at all times.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H302: Harmful if swallowed.
Skin Corrosion/Irritation	H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation	H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation.

Data sourced from PubChem CID 10129911, unless otherwise cited.[1]

Recommended Precautions:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
- Avoid breathing vapors or mist.
- Keep away from incompatible materials such as strong oxidizing agents and acids.
- Store in a tightly closed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2-methyl-1-butanol | C5H13NO | CID 10129911 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (R)-4-Amino-2-methyl-1-butanol | C5H13NO | CID 11457670 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. vivanls.com [vivanls.com]
- 4. chemimpex.com [chemimpex.com]

- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-2-methyl-1-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278293#cas-number-and-iupac-name-for-4-amino-2-methyl-1-butanol\]](https://www.benchchem.com/product/b1278293#cas-number-and-iupac-name-for-4-amino-2-methyl-1-butanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com